N,N'-Dimethylparabanic acid

Description

Structural Context within Nitrogenous Heterocyclic Compounds

N,N'-Dimethylparabanic acid belongs to the family of imidazolidinetrione derivatives. ontosight.ai Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom other than carbon, with nitrogen, oxygen, and sulfur being the most common heteroatoms. msu.eduwiley-vch.de These compounds are fundamental to the chemistry of life, forming the core structures of many natural products like vitamins and alkaloids. openmedicinalchemistryjournal.com

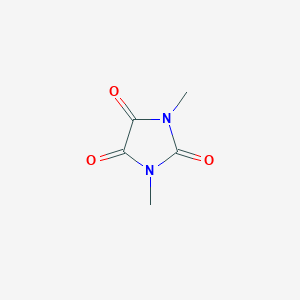

The structure of this compound is characterized by a five-membered imidazolidine (B613845) ring with three ketone groups, classifying it as an imidazolidinetrione. Specifically, it is a derivative of parabanic acid (imidazolidine-2,4,5-trione) with methyl groups attached to both nitrogen atoms of the heterocyclic ring. smolecule.comontosight.ai This substitution pattern significantly influences its chemical and physical properties.

The presence of the imidazolidinetrione core imparts specific reactivity to the molecule. For instance, the degradation of certain compounds can yield this compound, highlighting its stability as a transformation product. at.ua The broader class of imidazolidinetriones is recognized for its pharmacological and agrochemical importance, driving research into the synthesis and properties of its various derivatives. researchgate.neticm.edu.pl

Historical Perspective on Related Imidazolidinetriones and Caffeine (B1668208) Metabolites

The study of imidazolidinetriones is historically linked to research on naturally occurring purine (B94841) alkaloids, most notably caffeine. Caffeine metabolism in various organisms, including coffee plants and humans, involves a series of demethylation and oxidation reactions that produce a range of metabolites. nih.govmdpi.com Some of these metabolites are structurally related to this compound.

For example, the metabolic breakdown of caffeine can lead to the formation of various dimethylxanthines, such as theophylline (B1681296) and paraxanthine. mdpi.com Further metabolic processes can, in some instances, lead to ring-opened derivatives or other heterocyclic structures. While not a direct major metabolite of caffeine in humans, the structural similarity of this compound to caffeine and its derivatives has prompted investigations into its potential biological activities. smolecule.comnih.gov

Historically, the synthesis of parabanic acid derivatives has often involved the oxidation or rearrangement of other heterocyclic systems. For instance, the oxidation of guanine (B1146940) residues in DNA can lead to imidazolone (B8795221) derivatives. researchgate.net Furthermore, uric acid, another important biological purine, has been shown to yield parabanic acid upon oxidation with singlet oxygen, suggesting a potential pathway for the formation of such structures in biological systems under oxidative stress. nih.govnih.gov The synthesis of this compound itself can be achieved through methods like the nitrosation of caffeine derivatives. smolecule.com

Overview of Current Research Trajectories and Academic Significance

Current research involving this compound and its derivatives spans several scientific disciplines, from synthetic organic chemistry to materials science and biomedical research.

In synthetic organic chemistry , this compound serves as a versatile intermediate. smolecule.com Its functional groups allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. smolecule.comontosight.ai Researchers have explored its use in the preparation of novel polymers and other functional materials. For instance, diisocyanates containing a parabanic ring have been synthesized and used to create polyureas with specific properties. researchgate.net

In the realm of materials science , the incorporation of the parabanic acid structure into polymer chains has been a subject of study. researchgate.net These materials are investigated for their thermal properties and potential applications in advanced technologies. ktu.ltsigmaaldrich.com

From a biomedical perspective , there is interest in the biological activity of parabanic acid derivatives. google.com Due to its structural resemblance to caffeine, this compound has been considered for its potential effects on the central nervous system, though this requires further investigation. smolecule.com More specifically, derivatives of parabanic acid have been patented for their potential therapeutic use in treating diabetic complications due to their inhibitory action on aldose reductase. google.com Furthermore, the formation of this compound from the oxidation of uric acid has been explored as a potential biomarker for singlet oxygen production in biological systems. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | axios-research.comnih.gov |

| Molecular Weight | 142.11 g/mol | axios-research.com |

| CAS Number | 5176-82-9 | axios-research.com |

| Appearance | White crystalline solid | smolecule.com |

| Synonyms | 1,3-Dimethylparabanic Acid, Dimethylimidazolidinetrione | smolecule.comaxios-research.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYBVDOLXHCNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966068 | |

| Record name | 1,3-Dimethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-82-9 | |

| Record name | N,N'-Dimethylparabanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2,4,5-trioxoimidazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPARABANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HX0078PZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biosynthetic/degradative Pathways of N,n Dimethylparabanic Acid

Controlled Chemical Syntheses of N,N'-Dimethylparabanic Acid

The deliberate synthesis of this compound in a laboratory setting can be accomplished through a few key methods, each starting from different precursors and employing distinct chemical transformations.

Nitrosation of Caffeine (B1668208) Derivatives

A primary and well-established method for synthesizing this compound involves the nitrosation of caffeine derivatives. smolecule.comnih.gov This process typically begins with the treatment of caffeine under conditions that lead to the formation of caffeidine (B195705) acid. nih.govnih.gov Subsequent nitrosation of caffeidine acid, often using agents like sodium nitrite (B80452) in an acidic medium, yields this compound as a major product. nih.govnih.gov The reaction is sensitive to pH, with optimal conditions generally falling between pH 2 and 4, and requires careful temperature control to maximize the yield and minimize the formation of byproducts such as mononitrosocaffeidine (B136296) and N,N'-dimethyl-N-nitrosourea. nih.gov

Direct Methylation of Parabanic Acid Frameworks

Another synthetic approach is the direct methylation of the parabanic acid core. smolecule.com Parabanic acid can be reacted with methylating agents, such as dimethyl sulfate (B86663) or iodomethane, in an alkaline environment to produce this compound through nucleophilic substitution. smolecule.com This method offers a more direct route to the target molecule, starting from the basic parabanic acid structure.

| Starting Material | Reagent | Product |

| Parabanic acid | Dimethyl sulfate or Iodomethane | This compound |

Chlorination-Assisted Routes from Xanthine (B1682287) Analogues

Chlorination reactions involving xanthine analogues like caffeine and theophylline (B1681296) can also lead to the formation of this compound under specific conditions. smolecule.comresearchgate.net For instance, the reaction of caffeine with reagents like sodium hypochlorite (B82951) can produce a number of by-products, including this compound. researchgate.net This route highlights the reactivity of the xanthine scaffold and provides an alternative pathway to access this parabanic acid derivative.

Formation and Identification as a Metabolite or Degradation Product

Beyond its controlled synthesis, this compound is frequently identified as a product of the breakdown of more complex molecules, particularly caffeine and other related methylxanthines.

Oxidative Degradation Mechanisms of Caffeine and Related Methylxanthines

The widespread presence of caffeine in the environment has led to extensive research on its degradation pathways. Oxidative processes are a primary mechanism for its breakdown, often resulting in the formation of this compound. nih.govuah.esresearchgate.net

Advanced Oxidation Processes (AOPs) are a group of water treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). uah.eskirj.ee These processes are effective in degrading persistent organic pollutants like caffeine. nih.govuah.esmdpi.com

Several studies have demonstrated that the application of AOPs, such as UV/H₂O₂, TiO₂/UV, and the Fenton process, to aqueous solutions of caffeine leads to its rapid degradation. nih.govresearchgate.net A key intermediate product consistently identified in these processes is this compound. nih.govuah.esresearchgate.net The proposed mechanism involves the initial attack of hydroxyl radicals on the C4=C5 double bond of the caffeine molecule, leading to the opening of the imidazole (B134444) ring and subsequent formation of this compound. nih.govuah.es Further oxidation of this compound can occur, leading to other degradation products like di(N-hydroxymethyl)parabanic acid. nih.govnih.gov

| Advanced Oxidation Process | Reactant | Key Degradation Product |

| UV/H₂O₂ | Caffeine | This compound |

| TiO₂/UV | Caffeine | This compound |

| Fenton Process | Caffeine | This compound |

| Ozonation | Caffeine | This compound |

Computational studies have further elucidated the degradation mechanism, showing that radical adduct formation is a dominant initial step in the reaction of caffeine with hydroxyl radicals. nih.gov The formation of this compound is a significant pathway in the subsequent degradation steps. nih.gov

Oxidation of Nucleic Acid Related Compounds

The formation of this compound can occur through the oxidative degradation of certain nucleic acid-related compounds, particularly purine (B94841) derivatives. This process is often mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) playing a crucial role.

Uric acid, the final product of purine metabolism in humans, has been identified as a key precursor to this compound under oxidative stress. smolecule.comwikipedia.org The reaction of uric acid with singlet oxygen can lead to the formation of various oxidation products, including this compound. This has led to the proposal of using the formation of this compound as a biomarker for singlet oxygen production in biological systems. smolecule.com For instance, studies on human skin have shown an accumulation of this compound following exposure to sunlight, which is a known generator of singlet oxygen. smolecule.com

The mechanism of purine oxidation by singlet oxygen is complex. Computational studies on the reaction of singlet oxygen with guanine (B1146940), another purine base, suggest the formation of a transient endoperoxide intermediate. nih.govresearchgate.net This intermediate can then undergo further reactions to yield various degradation products. While the direct pathway to this compound from guanine is not explicitly detailed, the general reactivity of the purine ring system towards singlet oxygen provides a basis for understanding its formation from related methylated purines. The oxidation is not limited to uric acid; for example, the electrolytic oxidation of uric acid in an acetic acid solution has been shown to yield parabanic acid, among other products. mdpi.com

Furthermore, the oxidation of substituted uracils, which share a similar heterocyclic core, can also lead to parabanic acid derivatives. While specific studies on the direct oxidation of methylated uracils to this compound are not extensively detailed in the provided results, the general oxidative vulnerability of these structures is recognized. researchgate.net

Mechanochemical Transformations Leading to this compound

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.gov This approach is particularly advantageous for reactions involving sparingly soluble reactants and can lead to the formation of novel structures. nih.gov While a specific study detailing the mechanochemical synthesis of this compound has not been identified, the synthesis of related parabanic acid derivatives and other heterocyclic compounds using this method is well-documented, suggesting its feasibility.

The synthesis of various biologically active heterocycles has been successfully achieved through ball milling, a common mechanochemical technique. researchgate.net For instance, the synthesis of hydantoins, which are structurally related to parabanic acids, has been accomplished mechanochemically. nih.gov Research has also demonstrated the mechanochemical synthesis of unsymmetrical ureas and 3,5-disubstituted hydantoins, highlighting the utility of this method for creating medicinally relevant structures without the need for organic solvents. nih.gov

Given these precedents, a plausible mechanochemical route to this compound could involve the solid-state reaction of a suitable N,N'-dimethylurea derivative with an oxalate (B1200264) derivative under ball milling conditions. This approach would align with the principles of green chemistry by minimizing solvent waste and potentially reducing reaction times and energy consumption. The successful mechanochemical synthesis of various N-heterocyclic carbene copper complexes further underscores the versatility of this technique for forming C-N bonds in heterocyclic systems. wikipedia.org

Formation from Specific Precursors (e.g., Caffeidine Acid Nitrosation)

A well-established and specific method for the synthesis of this compound involves the nitrosation of caffeidine acid. smolecule.comnih.govnih.gov Caffeidine acid itself is a degradation product of caffeine, formed through alkaline hydrolysis. nih.gov

The nitrosation of caffeidine acid is typically carried out under acidic conditions using a nitrosating agent such as sodium nitrite in the presence of a strong acid like hydrochloric acid. smolecule.comoup.com This reaction yields this compound as the major product, alongside byproducts such as mononitrosocaffeidine and N,N'-dimethyl-N-nitrosourea. smolecule.comnih.gov The efficiency of this transformation is dependent on careful control of reaction parameters.

| Parameter | Condition | Rationale |

| pH | 2-4 | Optimizes the formation of the nitrosating agent (N₂O₃) from nitrous acid. smolecule.comoregonstate.edu |

| Temperature | 5-40°C | Lower temperatures (e.g., 5°C) are used to control the exothermic reaction and minimize decomposition of reactants and products. smolecule.comoup.com |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | A common and effective source of the nitrosonium ion (NO⁺) precursor, nitrous acid (HNO₂), under acidic conditions. smolecule.comoup.com |

| Byproducts | Mononitrosocaffeidine, N,N'-Dimethyl-N-nitrosourea | Formation of these compounds highlights the complex reaction pathways involved in the nitrosation of caffeidine acid. smolecule.comnih.gov |

The reaction proceeds via the electrophilic attack of a nitrosating species on the caffeidine acid molecule, leading to a series of rearrangements and ultimately the formation of the stable five-membered ring of this compound. The presence of two methyl groups on the urea (B33335) moiety of caffeidine acid directs the cyclization to form the N,N'-dimethylated product.

Chemical Reactivity and Mechanistic Studies of N,n Dimethylparabanic Acid

Reactions Involving the Carbonyl Centers

The three carbonyl groups within the N,N'-dimethylparabanic acid structure are key sites for nucleophilic attack and subsequent reactions.

Esterification Reactions and Derivatives Synthesis

This compound can undergo esterification by reacting with alcohols to form esters. smolecule.com This reaction is a fundamental transformation for carboxylic acids and their derivatives. smolecule.comyoutube.com The process typically involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. youtube.comorganic-chemistry.org The efficiency of esterification can be influenced by steric hindrance and the acidity of the carboxylic acid. orgsyn.org

The synthesis of various ester derivatives of this compound allows for the modification of its chemical properties and potential applications. For instance, the creation of different esters can alter its solubility, reactivity, and biological activity.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Carboxylic Acid | Alcohol | Acid Catalyst | Ester |

| This compound | Various Alcohols | Acid Catalyst | Corresponding Ester Derivatives |

| Monoethyl fumarate (B1241708) | tert-Butyl alcohol | 4-Dimethylaminopyridine | tert-Butyl ethyl fumarate orgsyn.org |

This table provides generalized examples of esterification reactions and a specific literature example.

Decarboxylation Processes

Under specific conditions, this compound can undergo decarboxylation, a reaction that involves the removal of a carboxyl group and the release of carbon dioxide. smolecule.comjsscacs.edu.in This process is a common reaction for carboxylic acids, particularly when there is a carbonyl group at the β-position, as seen in β-keto acids and malonic acid derivatives. masterorganicchemistry.com The decarboxylation of heterocyclic carboxylic acid compounds can be achieved by dissolving them in an aprotic polar solvent like N,N-dimethylformamide and heating in the presence of an organic acid catalyst. google.com This method has been shown to produce high yields without the need for a metal catalyst. google.com

The ease of decarboxylation is often related to the stability of the intermediate formed after the loss of CO2. masterorganicchemistry.com For this compound, the specific conditions required for efficient decarboxylation would depend on the stability of the resulting carbanion or the transition state leading to it.

Acyl Substitution Reactions

The carbonyl centers of this compound are susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org This intermediate can then expel a leaving group to form a new carbonyl compound. libretexts.org The reactivity of carboxylic acid derivatives in these substitutions generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. pressbooks.pub

Acyl substitution reactions provide a pathway to a wide array of derivatives. For instance, reaction with amines would lead to amides, while reaction with thiols could produce thioesters. The specific outcome of the reaction depends on the nucleophile used and the reaction conditions. masterorganicchemistry.com

Transformations at the N-Methyl and Ureide Moieties

The nitrogen atoms of the ureide moiety and the attached methyl groups also participate in characteristic chemical reactions.

Nitrosation Reactions and N-Nitroso Derivatives Formation

This compound can be synthesized through the nitrosation of caffeine (B1668208) derivatives. smolecule.com Specifically, the nitrosation of caffeidine (B195705) acid under acidic conditions yields this compound as a major product. nih.gov This reaction proceeds alongside the formation of byproducts such as mononitrosocaffeidine (B136296) and N,N'-dimethyl-N-nitrosourea. nih.gov

The nitrosation of amides and related compounds is a significant reaction, though amides themselves are generally less reactive towards common nitrosating agents due to the electron-withdrawing nature of the adjacent carbonyl group. europa.eu However, N-alkylureas exhibit enhanced nucleophilicity and are readily nitrosated to form nitrosoureas. europa.eu The nitrosation reaction is influenced by factors such as pH and the nature of the nitrosating agent. d-nb.info

Table 2: Products of Caffeidine Acid Nitrosation

| Reactant | Conditions | Major Product | Byproducts |

| Caffeidine Acid | Acidic (pH 2-4), 20-40°C nih.gov | This compound nih.gov | Mononitrosocaffeidine, N,N'-dimethyl-N-nitrosourea nih.gov |

| Caffeidine Acid | NOBF4/pyridine (B92270) in aprotic medium nih.gov | 1,4-dimethyl-4,5-dihydro-5,7-dioxo-1H,7H-imidazo[4,5-d] smolecule.comorgsyn.orgoxazine nih.gov |

Reactivity with Electrophilic Species

The this compound molecule possesses nucleophilic centers that can react with various electrophilic species. smolecule.com The reactivity towards electrophiles is a key aspect of its chemical behavior. mdpi.com The nitrogen atoms of the ureide moiety, with their lone pairs of electrons, are potential sites for electrophilic attack.

The interaction with electrophiles can lead to a variety of products, depending on the nature of the electrophile and the reaction conditions. For example, electrophilic amination is a process that forms a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org While this describes the reverse of the reactivity of this compound's nitrogen atoms, it highlights the general principle of nucleophile-electrophile interactions in nitrogen-containing compounds. The reactivity of different electrophiles can vary significantly, and this can be quantified and compared using computational methods. rsc.org

Reactivity with Nucleophilic Species

This compound, possessing a cyclic ureide structure with three carbonyl groups, exhibits significant reactivity towards nucleophilic species. The electrophilicity of the carbonyl carbons makes them susceptible to attack by a range of nucleophiles. Interaction studies indicate that the compound can participate in diverse reaction pathways depending on the nature of the nucleophile and the reaction conditions. smolecule.com

The reactivity of the amide-like linkages within the parabanic acid ring is a key determinant of its chemical behavior. Generally, amides are less reactive towards nucleophiles than acid chlorides or anhydrides because the carbonyl carbon is less electrophilic. uomustansiriyah.edu.iq However, the unique structure of this compound, with its multiple electron-withdrawing carbonyl groups, enhances the electrophilic character of its ring carbons.

Reactions with common nucleophiles can be summarized as follows:

Hydroxide (B78521): In basic media, the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon. This initiates a ring-opening hydrolysis reaction, which is discussed in further detail in section 3.3. uomustansiriyah.edu.iq

Amines: As weak nucleophiles, amines can react with the electrophilic centers of this compound, potentially leading to ring-opened products through aminolysis. The reaction typically requires forcing conditions like prolonged heating due to the relative stability of the amide bond and the weaker nature of amines as nucleophiles compared to hydroxide. uomustansiriyah.edu.iq

Alcohols: The alcoholysis of the amide bonds in this compound to form esters is generally a slow reaction, requiring acid catalysis and often long reflux periods. uomustansiriyah.edu.iq Water must be excluded to prevent competitive hydrolysis. uomustansiriyah.edu.iq

Organometallic Reagents: Strong nucleophiles like Grignard reagents are expected to react with the carbonyl groups. However, in related amide systems, Grignard reagents can also act as bases if acidic protons are present. uomustansiriyah.edu.iq For this compound, the primary reaction would be nucleophilic addition to the carbonyl carbons. wikipedia.org

The reactivity is analogous to that of other cyclic imides and barbituric acid derivatives, which are known to undergo nucleophilic attack at the carbonyl positions. For instance, barbiturate (B1230296) anions, the conjugate bases of barbituric acid, are effective nucleophiles themselves and react with various electrophiles. mdpi.com Conversely, the neutral barbituric acid ring is electrophilic and reacts with nucleophiles. mdpi.com

Table 1: Reactivity of this compound with Select Nucleophiles

| Nucleophile | Expected Reaction Type | Relative Reactivity | Product Type (Postulated) |

| Hydroxide (OH⁻) | Nucleophilic Acyl Substitution | High | Ring-opened carboxylate salts |

| Amines (R-NH₂) | Nucleophilic Acyl Substitution | Moderate | Ring-opened amides |

| Alcohols (R-OH) | Nucleophilic Acyl Substitution | Low | Ring-opened esters |

| Grignard Reagents (R-MgX) | Nucleophilic Addition | High | Tertiary alcohols (after ring opening and further reaction) |

Hydrolysis and Stability Investigations

The stability of this compound is significantly influenced by the presence of water and catalysts, such as acids or bases. Hydrolysis involves the cleavage of the amide bonds within the heterocyclic ring.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound proceeds via a mechanism analogous to that of other amides and esters. chemguide.co.uklibretexts.org The reaction is catalyzed by hydroxonium ions (H₃O⁺) present in acidic aqueous solutions. chemguide.co.uklibretexts.org

The proposed mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by a hydroxonium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge is delocalized through resonance. chemguide.co.uklibretexts.orgpearson.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgpearson.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the ring nitrogen atoms. This step converts the nitrogen into a better leaving group (an amine or a subsequent derivative).

Ring Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-nitrogen bond and the opening of the parabanic acid ring. This step is facilitated by the departure of the protonated nitrogen group.

Regeneration of Catalyst: The final steps involve deprotonation to form the final hydrolysis products (typically N,N'-dimethyloxalamide and carbon dioxide, following decarboxylation of the initial product) and regeneration of the hydroxonium ion catalyst.

In similar systems, such as the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one, the rate-determining step has been identified as the initial proton transfer to the substrate. rsc.org This highlights the critical role of the acid catalyst in initiating the entire hydrolysis cascade.

Environmental Stability and Degradation Kinetics

The environmental fate of this compound is a subject of interest due to its structural relationship to common contaminants like caffeine. Studies on caffeine degradation have shown that it can be oxidized to this compound (also referred to as 1,3-Dimethylparabanic acid) as a primary intermediate, which is then subject to further degradation. researchgate.net

The photocatalytic degradation of caffeine, leading to this compound, has been studied in the presence of TiO₂. The subsequent degradation of this compound proceeds to form products like di(hydroxymethyl) parabanic acid. researchgate.net The kinetics of such degradation reactions are often pH-dependent. For the initial degradation of caffeine, reaction rates were found to be higher at pH 3 (k = 0.013 min⁻¹) and pH 11 (k = 0.012 min⁻¹). researchgate.net

The degradation of chemical compounds in the environment is typically modeled using kinetic equations to determine their persistence. Common models include the Single First-Order (SFO), Double First-Order in Parallel (DFOP), and Indeterminate Order Rate Equation (IORE) models. epa.gov These models are used to calculate key parameters such as the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀). epa.gov

For many organic compounds, thermal degradation and hydrolysis in aqueous solutions follow first-order kinetics. mdpi.com This means the rate of degradation is directly proportional to the concentration of the compound. The stability is highly dependent on pH and temperature, with degradation rates typically increasing with higher temperatures. mdpi.comresearchgate.net For example, a study on N-acetylneuraminic acid found it was most stable at neutral pH, with degradation following first-order kinetics at various pH values and temperatures. mdpi.com It is expected that the environmental degradation of this compound would also follow similar kinetic principles.

Table 2: Kinetic Models for Environmental Degradation

| Kinetic Model | Abbreviation | Description | Key Parameters |

| Single First-Order | SFO | Assumes degradation rate is proportional to the concentration. | k (rate constant), DT₅₀, DT₉₀ |

| Double First-Order in Parallel | DFOP | Describes a biphasic degradation pattern with a fast and a slow phase. | k₁, k₂, g (fraction degrading at k₁) |

| Indeterminate Order Rate Equation | IORE | A general model where the reaction order is an adjustable parameter. | kIORE, N (order) |

Multi-Component Reactions and Cascade Transformations

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented, the reactivity of its structural analog, N,N'-dimethylbarbituric acid, provides significant insight into its potential. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com

N,N'-dimethylbarbituric acid is a well-established substrate in various MCRs. For instance, it participates in proline-catalyzed three-component reactions with aldehydes and 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems like chromano[2,3-d]pyrimidine-triones. mdpi.com In this cascade process, an alkylidene barbituric acid intermediate is formed, which then acts as a Michael acceptor. mdpi.com

Another example is the Hantzsch multicomponent reaction, where barbituric acid derivatives react with an aldehyde and a β-ketoester. researchgate.net The structural and electronic similarities between N,N'-dimethylbarbituric acid and this compound suggest that the latter could also serve as a viable component in similar MCRs. The acidic N-H protons and reactive carbonyl groups of the parent parabanic acid are key to its reactivity, and while the N-methylation in this compound removes the acidic protons, the electrophilic carbonyls remain as reactive sites for nucleophilic attack within an MCR sequence.

Design, Synthesis, and Characterization of N,n Dimethylparabanic Acid Derivatives

Systematic Modification Strategies

The generation of N,N'-Dimethylparabanic acid and its derivatives relies on several established synthetic methodologies. These strategies are often chosen for their reliability and their capacity to introduce systematic structural variations.

One of the cornerstone methods for synthesizing the this compound core is through the nitrosation of caffeine (B1668208) derivatives . smolecule.com Under acidic conditions, caffeine can be transformed into caffeidine (B195705) acid, which subsequently undergoes cyclization and rearrangement to yield this compound. nih.gov This pathway leverages the inherent reactivity of the xanthine (B1682287) scaffold, where the N1 and N3 methyl groups are retained in the final parabanic acid structure. smolecule.com

Another widely employed strategy involves the direct alkylation of the parabanic acid skeleton . The parent parabanic acid can be treated with methylating agents, such as dimethyl sulfate (B86663) or iodomethane, in an alkaline medium to achieve N,N'-dimethylation through nucleophilic substitution. smolecule.com This approach is fundamental for creating the core dimethylated structure.

Exploration of Functionalized Derivatives

Building upon the core structure, researchers have explored various functionalized derivatives to modulate the compound's physicochemical and biological properties.

Hydroxyalkylated Derivatives: Functional group manipulation enables the synthesis of hydroxyalkylated derivatives. For instance, reacting the parabanic acid core with formaldehyde (B43269) or propylene (B89431) oxide can yield bis(hydroxyalkylated) products. smolecule.com These derivatives introduce hydroxyl groups, which can alter solubility and provide handles for further chemical conjugation.

Deuterated Derivatives: For mechanistic and metabolic studies, deuterated analogs of this compound have been synthesized. smolecule.com Isotopic labeling is achieved by incorporating deuterated reagents during synthesis or by refluxing intermediates in deuterated solvents. smolecule.com These labeled compounds are invaluable tools in analytical and biological research.

Derivatives for Biological Screening: A significant area of exploration is the synthesis of derivatives with potential pharmacological activity. For example, a 2025 study identified this compound derivatives as selective inhibitors of the cardiac ryanodine (B192298) receptor type 2 (RyR2), demonstrating significantly enhanced activity compared to lead compounds. smolecule.com The synthesis of 5-aryledene N,N'-dimethylbarbituric acid derivatives has also been pursued to screen for activities such as xanthine oxidase inhibition. jcsp.org.pk

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between a molecule's structure and its activity is crucial for designing new compounds with enhanced or specific functions. For derivatives of this compound and closely related structures, several SAR studies have provided key insights.

The cytotoxic activity of related phenolic derivatives, for example, is known to depend on their lipophilicity and antioxidant capacity. uc.pt These properties are directly influenced by the nature and position of substituents on the aromatic rings and the length of any ester groups, highlighting that even slight structural changes can markedly alter biological effects. uc.pt

A study on N,N'-dimethylbarbituric acid derivatives as xanthine oxidase (XO) inhibitors provides a clear example of SAR. jcsp.org.pk By systematically varying the substituents on a phenyl ring attached to the core structure, researchers could identify key features for inhibitory activity. The study found that the nature and position of substituents on the phenyl ring were critical. For instance, compounds with hydroxyl and methoxy (B1213986) groups at specific positions on the phenyl ring showed the highest activity.

The table below summarizes the findings for a selection of these derivatives, illustrating the structure-activity relationship.

| Compound | Substituent on Phenyl Ring | Xanthine Oxidase Inhibition (IC₅₀ in µM) |

|---|---|---|

| Derivative 1 | 4-OH | 20.97 ± 0.29 |

| Derivative 2 | 2-OH, 3-OCH₃ | 23.8 ± 0.9 |

| Derivative 3 | 2,4-diOH | 24.3 ± 0.2 |

| Derivative 4 | 3-OH | 28.5 ± 0.4 |

| Derivative 5 | 4-N(CH₃)₂ | 48.2 ± 0.5 |

| Derivative 6 | Unsubstituted | 327.0 ± 3.5 |

Data sourced from a study on N,N'-dimethylbarbituric acid derivatives, which are structurally similar and provide insight into potential SAR for parabanic acid derivatives. jcsp.org.pk

These findings underscore that the electronic and steric properties of the substituents are paramount in defining the biological activity of the molecule. jcsp.org.pk

Conjugation and Linker Chemistry for Advanced Applications

The functionalized derivatives of this compound can be tethered to other molecules, such as proteins, polymers, or nanoparticles, to create advanced materials or targeted therapeutic agents. This process, known as chemical conjugation, relies on the presence of reactive functional groups on the derivative and the target molecule, which are joined by a chemical linker. rsc.orgthermofisher.com

Commonly targeted functional groups on biomolecules include primary amines (e.g., in lysine (B10760008) residues) and thiols (e.g., in cysteine residues). thermofisher.comnih.gov Therefore, this compound derivatives must first be synthesized with complementary reactive groups. For example, a derivative could be modified to include a carboxylic acid group. This group can then be activated, often using N-hydroxysuccinimide (NHS) esters, to react with primary amines on a protein, forming a stable amide bond. thermofisher.com

Alternatively, linkers containing moieties like maleimide (B117702) can be incorporated into the this compound derivative. These linkers are highly reactive towards thiol groups, providing a method for site-specific attachment to proteins. frontiersin.org The choice of linker is critical, as its length, flexibility, and stability can significantly impact the properties of the final conjugate. ethz.ch For instance, linkers such as succinic acid can be used to connect a drug to a delivery vehicle. frontiersin.org

While specific examples of this compound being used in antibody-drug conjugates (ADCs) or other advanced bioconjugates are not yet widely reported, the principles of conjugation chemistry provide a clear roadmap for its potential application. rsc.org By incorporating appropriate functional handles, this versatile scaffold could be exploited in fields ranging from targeted drug delivery to materials science. rsc.orgrug.nl

Advanced Analytical and Spectroscopic Characterization of N,n Dimethylparabanic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for monitoring the progress of chemical reactions in solution, both in real-time and offline. Its high sensitivity and specificity allow for the direct detection of reactants, intermediates, products, and byproducts from a complex reaction mixture with minimal sample preparation. conicet.gov.arnih.gov In the synthesis of N,N'-Dimethylparabanic acid, ESI-MS can be employed to track the consumption of starting materials and the formation of the desired product over time.

Tandem mass spectrometry (ESI-MS/MS) further enhances the analytical capability by allowing for the structural characterization of the ions observed in the ESI-MS spectrum. researchgate.netnih.gov By selecting a specific ion (e.g., the protonated molecule of this compound, [M+H]⁺) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which serves as a structural fingerprint. This is invaluable for confirming the identity of the product and distinguishing it from isomeric impurities.

Illustrative ESI-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment Structure |

| 143.04 | 15 | 115.03, 86.04, 58.03 | [M+H-CO]⁺, [M+H-2CO]⁺, [CH₃NCO]⁺ |

| 143.04 | 25 | 115.03, 86.04, 58.03, 42.02 | [M+H-CO]⁺, [M+H-2CO]⁺, [CH₃NCO]⁺, [C₂H₂O]⁺ |

This is a hypothetical data table created for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. jmchemsci.com In the context of this compound analysis, GC-MS is particularly useful for identifying reaction byproducts, impurities, or products from subsequent reactions, especially those that are thermally stable and have sufficient volatility. restek.comumich.edumdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectra for each eluted component, allowing for their identification by comparison with spectral libraries or through manual interpretation. rsc.orgresearchgate.net

For less volatile derivatives of this compound, chemical derivatization can be employed to increase their volatility and improve their chromatographic behavior, making them amenable to GC-MS analysis. researchgate.net

Hypothetical GC-MS Data for a Reaction Mixture Containing this compound:

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Compound Identification |

| 8.52 | 142, 114, 86, 58 | This compound |

| 6.31 | 73, 58 | Unreacted Starting Material |

| 10.15 | 156, 128, 99 | Potential Byproduct |

This is a hypothetical data table created for illustrative purposes.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that may form under various stress conditions such as acid/base hydrolysis, oxidation, photolysis, and thermal stress. medcraveonline.comresearchgate.netdphen1.commdpi.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides high-accuracy mass measurements, which are critical for determining the elemental composition of unknown degradation products. nih.govresearchgate.net This information is pivotal in proposing plausible chemical structures for the degradants. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution and mass accuracy required for these studies.

By comparing the high-resolution mass spectra of the degradation products with that of the parent compound, this compound, it is possible to identify mass shifts corresponding to specific chemical transformations (e.g., hydrolysis, oxidation).

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating the components of a mixture, which is a prerequisite for accurate quantification and purity assessment.

High Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound in bulk materials and formulated products. nih.govnih.govnih.gov A validated, stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products. globalresearchonline.netjfda-online.com

The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) in either an isocratic or gradient elution mode. google.compensoft.net Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. nih.govsemanticscholar.org

Example HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This is a hypothetical data table created for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. illinois.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are routinely used to confirm its identity and structure. pitt.edu

The ¹H NMR spectrum would be expected to show a singlet for the two equivalent methyl groups. The chemical shift of this singlet provides information about the electronic environment of the protons. The ¹³C NMR spectrum would show distinct signals for the methyl carbons and the carbonyl carbons. The chemical shifts of these signals are characteristic of the functional groups present in the molecule. drugbank.comdocbrown.info Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure.

Predicted NMR Data for this compound in CDCl₃:

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.1 | Singlet |

| ¹³C | ~25 | Quartet (from ¹JCH) |

| ¹³C | ~155 | Singlet |

| ¹³C | ~165 | Singlet |

This is a hypothetical data table with predicted values for illustrative purposes.

Proton (¹H) NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms. In this compound, the structure is highly symmetrical. The two methyl groups attached to the nitrogen atoms are chemically equivalent. Consequently, they are expected to produce a single, sharp signal in the ¹H NMR spectrum.

Due to the electron-withdrawing nature of the adjacent carbonyl groups, this singlet is anticipated to appear in the downfield region of the spectrum, typically between 3.0 and 4.0 ppm. The absence of any adjacent protons means this signal will be a singlet, as there is no spin-spin coupling. The integration of this peak would correspond to six protons, further confirming the presence of the two equivalent methyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.30 ppm | Singlet (s) | 6H | N-CH₃ |

Studies of Micro-solvation Interactions via NMR

Nuclear Magnetic Resonance spectroscopy is also a sensitive technique for studying non-covalent interactions between a solute and solvent molecules, a phenomenon known as micro-solvation. These studies can reveal details about the formation of solvation shells and preferential interaction sites. Changes in the chemical shifts of the solute's protons upon varying the solvent or solvent composition can indicate the nature and strength of these interactions.

For this compound, the three carbonyl oxygens are potential hydrogen bond acceptor sites, while the methyl protons could engage in weaker interactions. By using a range of solvents with different hydrogen-bonding capabilities, NMR can be used to map the solvation environment. For instance, in protic solvents, the N-methyl proton signal would likely experience a shift compared to its position in an aprotic solvent, indicating the formation of a structured solvent cage around the molecule. While the general principles are well-established, specific micro-solvation studies on this compound are not widely available in the published literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by the characteristic vibrations of its carbonyl and N-methyl groups.

The key feature in the FT-IR spectrum is the strong absorption band associated with the C=O stretching vibrations of the three carbonyl groups. Due to the cyclic structure and electronic coupling between the carbonyls, this region may show one or more strong, sharp peaks, typically in the range of 1700-1800 cm⁻¹. The stretching and bending vibrations of the C-N bonds within the ring and involving the methyl groups will appear in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the methyl groups are expected to be observed just below 3000 cm⁻¹. Unlike its parent compound, parabanic acid, the spectrum of the N,N'-dimethyl derivative will be notably absent of N-H stretching bands (typically found around 3200-3400 cm⁻¹).

Table 2: Predicted FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-3050 | C-H Stretch | N-CH₃ |

| 1700-1800 | C=O Stretch (multiple bands possible) | Imide Carbonyl |

| 1400-1480 | C-H Bend | N-CH₃ |

| 1200-1350 | C-N Stretch | Cyclic Imide |

Electroanalytical Chemistry of this compound

Polarographic Studies and Electrochemical Behavior of Parabanic Acid Derivatives

Polarography and other voltammetric techniques are used to study the reduction and oxidation processes of electroactive species. The parabanic acid core is electrochemically active due to the presence of the vicinal dicarbonyl functionality within the five-membered ring. The electrochemical behavior of this compound is expected to be centered on the reduction of these carbonyl groups.

Studies on related compounds suggest that the reduction likely proceeds in a single, two-electron step to form a dianion, which may then undergo further chemical reactions depending on the conditions, such as protonation in protic media. The half-wave potential (E₁/₂) for this reduction would be influenced by the electronic effects of the N-methyl substituents and the nature of the solvent and supporting electrolyte. The presence of the methyl groups, being weakly electron-donating, might make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to the unsubstituted parabanic acid.

Kinetic Studies of Electrochemical Transformations

Electrochemical kinetic studies investigate the rates of electron transfer and any coupled chemical reactions. wikipedia.org For this compound, techniques like cyclic voltammetry can be used to determine key kinetic parameters. By varying the scan rate, one can assess the reversibility of the electron transfer process and probe the stability of the generated intermediates.

While general information on the synthesis and some physicochemical properties of this compound, also known as 1,3-dimethylparabanic acid or 1,3-dimethylimidazolidine-2,4,5-trione, can be found, specific studies detailing its UV-Vis absorption spectrum, molar absorptivity coefficients at various wavelengths, and the influence of different solvents on its spectral characteristics are not present in the accessed resources.

Scientific databases and chemical information repositories confirm the existence and basic structural details of the compound. However, in-depth analytical studies focusing on its UV spectrophotometric characterization, which would be necessary to generate the requested data tables and detailed research findings, appear to be limited or not publicly accessible.

Therefore, the "" with a specific focus on "UV Spectrophotometric Analysis" cannot be generated with the required level of scientific detail and data presentation as per the user's instructions due to the absence of specific experimental data in the available literature.

Computational and Theoretical Investigations of N,n Dimethylparabanic Acid

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model molecules. These methods are fundamental for understanding the electronic properties that govern a molecule's stability and chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. researchgate.netsemanticscholar.org Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. mdpi.com For N,N'-Dimethylparabanic acid, DFT calculations would be invaluable for predicting its electronic characteristics and reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.org From these orbital energies, reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's behavior in chemical reactions. semanticscholar.org

| Property | Description | Illustrative Value for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data not available |

| Chemical Potential (μ) | Represents the "escaping tendency" of an electron from the system. | Data not available |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | Data not available |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. | Data not available |

Ab Initio Methods for High-Accuracy Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are known for their high accuracy, especially in determining the energetics of molecular systems. acs.org

For this compound, ab initio calculations would provide benchmark values for its thermodynamic properties, such as its heat of formation. These high-accuracy energy calculations are crucial for understanding the stability of the molecule and the energetics of reactions it might undergo. While computationally more expensive than DFT, ab initio methods are the gold standard for obtaining precise energetic data when high accuracy is required. acs.org No specific ab initio energetic studies on this compound have been identified in the literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational technique used to simulate the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from protein folding to solvent effects. nih.govmdpi.com

Solvation Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a solute molecule like this compound interacts with solvent molecules. arxiv.orgscispace.com By placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water), one can observe the formation of solvation shells and analyze the specific intermolecular interactions, such as hydrogen bonds, that occur between the solute and solvent. mdpi.comarxiv.org

These simulations can quantify properties like the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute. This analysis would reveal the structure of the solvent around this compound and identify which of its atoms are most involved in interactions. Such studies are vital for understanding solubility and how the solvent environment influences the molecule's stability and reactivity. Research of this nature has not been specifically published for this compound.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govrsc.org MD simulations can be used to explore the conformational landscape of a flexible molecule by simulating its dynamic motions. nih.gov

For this compound, the five-membered ring is largely planar, but the methyl groups attached to the nitrogen atoms have rotational freedom. An MD simulation would track the rotation of these methyl groups and the subtle puckering of the ring over time. By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or crystal structures. nih.gov Currently, there is a lack of specific conformational analysis studies for this compound in the scientific literature.

Monte Carlo Simulations

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are often used to study complex systems with many degrees of freedom, such as liquids or polymers. acs.orgebi.ac.uk Unlike MD, which follows a deterministic trajectory, MC simulations generate configurations of a system based on probabilities, making them highly efficient for sampling a wide range of possibilities. epfl.ch

For this compound, MC simulations could be applied to study its behavior in a condensed phase, for instance, to predict its interactions and arrangement in a solution or its adsorption onto a surface. epfl.ch By randomly moving and rotating molecules and accepting or rejecting these moves based on energy criteria, MC methods can efficiently explore the potential energy surface to find favorable configurations. acs.org While MC simulations have been used to study related compounds like parabanic acid derivatives, no specific studies applying this method to this compound have been found. researchgate.netebi.ac.uk

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions. For this compound, this includes understanding its formation from other compounds, such as the degradation of caffeine (B1668208). Studies have reported that this compound is a by-product of caffeine transformation during processes like chlorination. researchgate.net

The elucidation of such reaction pathways involves the use of computational methods to explore the potential energy surface of the reacting system. smu.edu Key objectives include identifying the structures of reactants, products, and any transient intermediates, as well as the transition states that connect them.

Methodologies like the Intrinsic Reaction Coordinate (IRC) are employed to follow the minimum energy path from a transition state down to the reactants and products, confirming that the located transition state correctly links the intended species. smu.edu For a more detailed analysis, the Unified Reaction Valley Approach (URVA) can be used. smu.edu URVA examines the changes in geometry and electronic structure along the reaction path, partitioning the mechanism into distinct phases:

Contact/Preparation Phase: Reactants approach and orient themselves. smu.edu

Transition State Phase(s): The primary chemical events, such as bond breaking and formation, occur. smu.edu

Product Adjustment/Separation Phase: The newly formed products relax to their equilibrium geometries and separate. smu.edu

This level of detailed analysis can reveal "hidden" intermediates and provide a deep understanding of the forces driving the chemical transformation. smu.edu Such computational approaches are essential for explaining the formation mechanisms of molecules like this compound from precursors like caffeine. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a standard and reliable method for predicting the spectroscopic parameters of organic molecules. researchgate.net These predictions are invaluable for validating experimental results, assigning signals, and confirming molecular structures.

Hybrid-DFT calculations have been performed on this compound and its analogues (e.g., thio- and seleno-derivatives) to gain insight into their electronic structures and properties. researchgate.net A common and effective approach for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org Studies systematically investigate the performance of specific combinations of functionals and basis sets, such as B3LYP/cc-pVDZ, for calculating ¹⁵N NMR chemical shifts. rsc.org

The typical workflow involves:

Optimizing the molecular geometry of the compound using a selected DFT method (e.g., B3LYP/6-311++G(d,p)). chemmethod.com

Calculating the NMR isotropic shielding values for each nucleus using the GIAO method. rsc.org

Converting the calculated shielding tensors into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, nitromethane (B149229) for ¹⁵N). rsc.orgnrel.gov

The predicted spectra are then compared with experimental data. A strong correlation between the calculated and observed values serves to validate the computational model and the experimental structural assignment. als-journal.com Statistical analysis often reveals a linear relationship, and linear regression scaling can be applied to improve the accuracy of the predictions. rsc.org This combined experimental and theoretical approach is powerful for unambiguously identifying correct regioisomers, tautomers, or protonation states in solution. rsc.orgmdpi.com

Table 2: Typical Accuracy of DFT-Predicted NMR Chemical Shifts for Organic Molecules

| Nucleus | Typical Root Mean Square Error (RMSE) | Notes |

|---|---|---|

| ¹H | < 0.2 ppm | Accuracy can be influenced by the choice of functional and basis set. bris.ac.uk |

| ¹³C | ~1.5 - 2.5 ppm | Best-performing DFT functionals can achieve high accuracy. nrel.gov |

Emerging Research Applications of N,n Dimethylparabanic Acid in Chemical Sciences

Applications in Advanced Organic Synthesis

The rigid, electron-deficient ring system of N,N'-Dimethylparabanic acid makes it a versatile tool for synthetic chemists. It serves as a building block, an intermediate, and a precursor in the construction of diverse molecular frameworks.

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials, making the development of novel synthetic routes to complex heterocycles a key research area. msu.edunih.govresearchgate.net this compound has been identified as a valuable starting material for constructing more elaborate heterocyclic systems. Its core structure, a type of cyclic imide, is a recognized building block in the synthesis of various biologically active compounds. researchgate.net

A significant example of its utility is in the synthesis of fused heterocyclic systems. Research has shown that this compound, when treated with specific reagents, can be converted into bicyclic structures. For instance, its reaction with nitroso tetrafluoroborate (B81430) (NOBF₄) in pyridine (B92270) does not lead to a simple N-nitroso derivative but instead yields a fused bicyclic product, 1,4-dimethyl-4,5-dihydro-5,7-dioxo-1H,7H-imidazo[4,5-d] smolecule.comontosight.aioxazine . nih.gov This transformation demonstrates its potential as a scaffold for generating novel and complex heterocyclic architectures that are otherwise difficult to access. The parabanic acid framework provides a rigid starting point for building molecules with specific three-dimensional arrangements, a critical aspect in fields like medicinal chemistry.

Intermediate in Multi-Step Synthetic Sequences

A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product in a multi-step reaction. This compound serves as a key intermediate in several important synthetic and degradation pathways, particularly those originating from widely occurring natural products like caffeine (B1668208). smolecule.com

The formation of this compound is a major step in the chemical transformation of caffeine derivatives. smolecule.com For example, the alkaline hydrolysis of caffeine produces caffeidine (B195705) acid . nih.gov When caffeidine acid is subjected to nitrosation under acidic conditions, it undergoes a rearrangement and cyclization process where this compound is formed as the major product. nih.gov This pathway highlights the role of this compound as a stable, isolable intermediate in the multi-step conversion of a complex alkaloid into simpler heterocyclic structures. Its appearance in such reaction sequences makes it a point of interest for understanding reaction mechanisms and for potentially diverting the synthetic pathway toward other valuable compounds. smolecule.com

Precursor for Other Organic Molecules

As a precursor, this compound provides the fundamental carbon-nitrogen backbone for the synthesis of other organic molecules through various chemical modifications. smolecule.com The reactivity of its carbonyl groups and the stability of its heterocyclic ring allow for controlled transformations into new functional compounds.

One of the primary pathways for its use as a precursor is through reactions that open or modify its ring structure. The parent compound, parabanic acid , is known to undergo hydrolysis to form oxaluric acid , which can further break down into oxalic acid and urea (B33335) . d-nb.info While the N,N'-dimethyl substitution enhances stability, similar hydrolytic pathways under specific conditions can be envisioned, making it a precursor to substituted ureas and other acyclic compounds. at.ua

Furthermore, the nitrosation of caffeidine acid not only forms this compound as an intermediate but also showcases its role as a direct precursor. nih.gov As detailed in the table below, different reaction conditions applied to the same starting material can lead to this compound, which can then be used in subsequent reactions to create different, more complex molecules. nih.gov

| Starting Material | Reagent / Conditions | Major Product(s) | Application of Product |

| Caffeidine Acid | Nitrosation (acidic) | This compound | Intermediate |

| This compound | NOBF₄ / Pyridine | 1,4-dimethyl-4,5-dihydro-5,7-dioxo-1H,7H-imidazo[4,5-d] smolecule.comontosight.aioxazine | Complex Heterocycle Synthesis |

This table illustrates the role of this compound as an intermediate and a precursor in synthetic pathways starting from caffeidine acid. nih.gov

Environmental Chemical Research

The widespread consumption of products like caffeine leads to the release of their metabolites and degradation products into wastewater. researchgate.net Understanding the environmental journey of these transformation products, such as this compound, is crucial for assessing water quality and potential ecological impact.

Assessment of Environmental Fate and Transformation in Aquatic Systems

This compound has been identified as a significant transformation product during the oxidative degradation of caffeine in aquatic environments. researchgate.netnih.gov Advanced Oxidation Processes (AOPs), such as ozonation and UV/H₂O₂ treatments, are commonly used in wastewater treatment plants to break down persistent organic pollutants like caffeine. researchgate.netnih.gov

During these processes, the imidazole (B134444) ring of the caffeine molecule is cleaved, leading to the formation of this compound as a primary, relatively stable intermediate. researchgate.netnih.goviaea.org Further oxidation of this compound has been observed, leading to the formation of di(N-hydroxymethyl)parabanic acid . nih.goviaea.org This indicates a stepwise degradation pathway in aquatic systems where this compound is a key junction.

The table below summarizes the findings from studies on caffeine degradation in water, highlighting the central role of this compound.

| Pollutant | Treatment Process | Key Transformation Product | Subsequent Product |

| Caffeine | Ozonation | This compound | Bis-(N-hydroxymethyl) parabanic acid researchgate.net |

| Caffeine | UV/H₂O₂, TiO₂/UV, Fenton | This compound | Di(N-hydroxymethyl)parabanic acid nih.gov |

| Caffeine | Mechanochemical (with Al) | This compound | Further degradation products acs.org |

This table shows that this compound is a common intermediate in the degradation of caffeine through various advanced oxidation processes used in water treatment.

The stability and transformation of this compound are influenced by factors such as pH. nih.govepa.gov While direct photolysis studies are not widely available, its formation via oxidative processes that can be initiated by light (e.g., photocatalysis) underscores its relevance in sunlit surface waters. researchgate.netpsu.eduresearchgate.net Moreover, a study on the related 1,3-Dimethylparabanic Acid (a synonym) showed that chronic exposure inhibited the population growth of aquatic rotifers, suggesting that its presence in aquatic ecosystems could have ecological consequences. smolecule.com

Studies on Biodegradation Potential

The potential for biodegradation can be inferred from the known pathways of related compounds. For instance, the parent molecule, parabanic acid, hydrolyzes to oxaluric acid, which in turn decomposes into oxalic acid and urea. d-nb.info Both oxalic acid and urea are common, simple organic molecules that are readily utilized by microorganisms in soil and water. nih.gov This suggests a plausible pathway for the eventual biological breakdown of the N,N'-dimethylated analog, likely initiated by hydrolytic enzymes that can cleave the amide bonds in the ring.

The formation of this compound from caffeine in wastewater treatment systems means it enters an environment rich in microbial communities. researchgate.net The ultimate fate of the carbon and nitrogen within its structure is expected to be incorporation into biomass or mineralization to carbon dioxide and ammonia, contributing to the natural biogeochemical cycles. However, further research is needed to identify the specific microbial species and enzymatic pathways responsible for its degradation.

Ecotoxicological Investigations (e.g., Impact on Aquatic Organisms like Rotifers)

This compound has been identified as a transformation product of caffeine during chlorination processes in wastewater treatment. researchgate.net This has prompted investigations into its potential impact on aquatic ecosystems. Studies focusing on the freshwater rotifer, Brachionus calyciflorus, have revealed that chronic exposure to this compound can lead to an inhibition of population growth. researchgate.netnih.gov In contrast, the green alga Pseudokirchneriella subcapitata appeared to be unaffected by chronic exposure to the compound. researchgate.netnih.gov

Further research has demonstrated that while caffeine can be entirely removed through chlorination, the resulting transformation products, including this compound, can be toxic to Brachionus calyciflorus. researchgate.net These findings underscore the importance of evaluating the ecotoxicity of not just parent compounds but also their degradation byproducts. Rotifers are considered valuable organisms for assessing the risk of pharmaceuticals and their metabolites in aquatic environments, sometimes showing higher sensitivity than other standard test organisms like cladocerans and algae. uliege.be

A study investigating the antigenotoxic effects of caffeine and its derivatives found that this compound, along with caffeine and N,N'-dimethyloxamide, reduced β-galactosidase activity when co-incubated with the genotoxin 4-nitroquinoline (B1605747) 1-oxide, exhibiting a dose-response relationship at concentrations of 1 and 5 mg/L. researchgate.netnih.gov

Biological Activity and Pharmacological Relevance (Mechanistic and Exploratory Studies)

The unique chemical structure of this compound has spurred preliminary research into its biological activities and potential pharmacological applications.

Investigation of Antioxidant Properties and Mechanisms

Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. smolecule.com The mechanism of action is thought to involve the scavenging of free radicals, a common characteristic of many antioxidant compounds. nih.gov The formation of this compound from the oxidation of uric acid has been proposed as a biomarker for detecting singlet oxygen in biological systems. smolecule.com

Evaluation of Antimicrobial Activities of this compound and its Derivatives